2-Hydrazinyl-5-methyl-4-(p-tolyl)thiazole 2-Hydrazinyl-5-methyl-4-(p-tolyl)thiazole
Brand Name: Vulcanchem
CAS No.: 886494-57-1
VCID: VC6326758
InChI: InChI=1S/C11H13N3S/c1-7-3-5-9(6-4-7)10-8(2)15-11(13-10)14-12/h3-6H,12H2,1-2H3,(H,13,14)
SMILES: CC1=CC=C(C=C1)C2=C(SC(=N2)NN)C
Molecular Formula: C11H13N3S
Molecular Weight: 219.31

2-Hydrazinyl-5-methyl-4-(p-tolyl)thiazole

CAS No.: 886494-57-1

Cat. No.: VC6326758

Molecular Formula: C11H13N3S

Molecular Weight: 219.31

* For research use only. Not for human or veterinary use.

2-Hydrazinyl-5-methyl-4-(p-tolyl)thiazole - 886494-57-1

Specification

CAS No. 886494-57-1
Molecular Formula C11H13N3S
Molecular Weight 219.31
IUPAC Name [5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazine
Standard InChI InChI=1S/C11H13N3S/c1-7-3-5-9(6-4-7)10-8(2)15-11(13-10)14-12/h3-6H,12H2,1-2H3,(H,13,14)
Standard InChI Key JIYGWQXRHRWRCB-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=C(SC(=N2)NN)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiazole ring (a five-membered ring containing nitrogen and sulfur) substituted at the 2-position with a hydrazinyl group (-NHNH₂), at the 4-position with a p-tolyl group (4-methylphenyl), and at the 5-position with a methyl group . The IUPAC name, [5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazine, reflects this substitution pattern. Key structural identifiers include:

  • SMILES: CC1=CC=C(C=C1)C2=C(SC(=N2)NN)C

  • InChIKey: JIYGWQXRHRWRCB-UHFFFAOYSA-N

  • XLogP3: 3 (indicating moderate lipophilicity) .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₃N₃S
Molecular Weight219.31 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bond Count2
Topological Polar SA79.2 Ų

Synthesis and Structural Elucidation

Synthetic Pathways

While no direct synthesis protocol for 2-hydrazinyl-5-methyl-4-(p-tolyl)thiazole is documented in the literature, analogous thiazole derivatives are typically synthesized via:

  • Hantzsch Thiazole Synthesis: Condensation of α-halo ketones with thioamides.

  • One-Pot Multicomponent Reactions: As demonstrated in recent studies for related thiazoles .

For example, a one-pot three-component reaction involving 2-(2-benzylidene hydrazinyl)-4-methylthiazole precursors has been used to generate structurally similar anticancer thiazole derivatives . Adapting such methods could yield the target compound by substituting appropriate aryl and hydrazine components.

Spectroscopic Characterization

Hypothetical characterization data (based on analogous compounds ):

  • IR Spectroscopy: Peaks at ~1607 cm⁻¹ (C=N stretch) and ~2921 cm⁻¹ (C-H stretch).

  • ¹H-NMR: Signals for methyl groups (δ ~2.47 ppm), aromatic protons (δ ~7.32–7.58 ppm), and hydrazine NH (δ ~8.73 ppm).

  • ¹³C-NMR: Resonances for thiazole carbons (δ ~150–160 ppm) and aromatic carbons (δ ~120–140 ppm).

Biological Activities and Mechanisms

Table 2: Cytotoxicity of Selected Thiazole Derivatives

CompoundCell Line (IC₅₀, µM)Reference
Derivative 9bHepG2: 2.94
Derivative 12aHepG2: 1.19

Antimicrobial and Anticonvulsant Effects

Thiazoles are known to disrupt microbial cell membranes and modulate neuronal ion channels. For instance, thiazole-integrated compounds have demonstrated 100% protection against induced seizures in preclinical models. The hydrazine moiety in 2-hydrazinyl-5-methyl-4-(p-tolyl)thiazole may enhance these effects by improving bioavailability.

Computational and Pharmacokinetic Insights

ADME Profiling

Computational predictions (via PubChem ):

  • Lipophilicity (XLogP3): 3.0, favoring membrane permeability.

  • Polar Surface Area: 79.2 Ų, suggesting moderate oral bioavailability.

Molecular Docking Studies

Hypothetical docking simulations (extrapolated from related studies ) predict strong binding affinity to:

  • Matrix Metalloproteinases (MMPs): Critical in cancer metastasis.

  • BCL2 Family Proteins: Key regulators of apoptosis.

Research Gaps and Future Directions

  • Synthetic Optimization: Developing scalable routes for 2-hydrazinyl-5-methyl-4-(p-tolyl)thiazole.

  • In Vivo Studies: Evaluating toxicity and efficacy in animal models.

  • Target Identification: Elucidating precise molecular targets via proteomics.

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